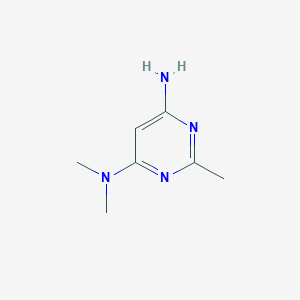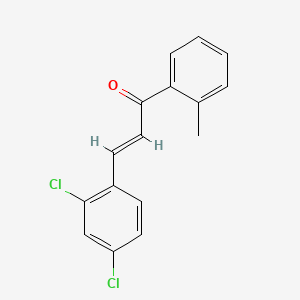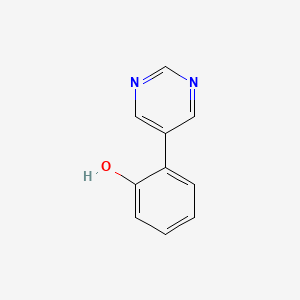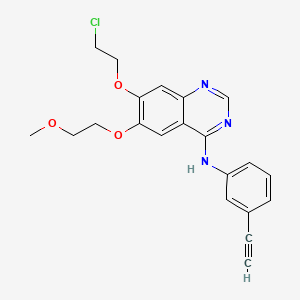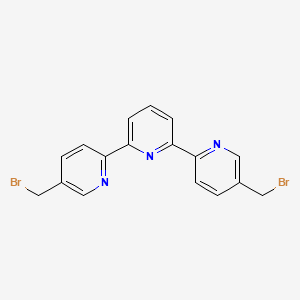
5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine
Overview
Description
“2,6-Di(5-bromomethylpyridine-2-yl)pyridine” is a chemical compound with the molecular formula C17H13Br2N3. It has a molecular weight of 419.11 . It is also known as "5,5’‘-Bis(bromomethyl)-2,2’:6’,2’'-terpyridine" .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2,6-Di(5-bromomethylpyridine-2-yl)pyridine”, often involves reactions with Grignard reagents . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Scientific Research Applications
Coordination Chemistry and Ligand Properties
The research surrounding 2,6-di(5-bromomethylpyridine-2-yl)pyridine and related compounds has revealed a fascinating array of chemical behaviors and properties. These compounds serve as essential ligands in coordination chemistry, where their ability to form complex compounds with metals is of significant interest. Their structural versatility enables the synthesis of a variety of metal complexes, which are studied for their spectroscopic properties, structures, magnetic properties, and potential biological or electrochemical activities. Such studies aim to uncover novel functionalities and applications of these complexes, ranging from catalysis to potential therapeutic uses. The exploration of these ligands in coordination chemistry offers insights into the development of materials with specific magnetic, electronic, or optical properties (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, pyridine derivatives, including structures similar to 2,6-di(5-bromomethylpyridine-2-yl)pyridine, are extensively investigated for their potential biological activities. These compounds are found to exhibit a broad spectrum of biological effects, such as antitumor, antibacterial, analgesic, and diuretic activities. Their structural adaptability allows for the design of molecules with targeted pharmacological actions, serving as a foundation for the development of new therapeutic agents. This research highlights the importance of pyridine derivatives in the discovery and design of drugs with novel mechanisms of action, addressing various health conditions (Wojcicka & Nowicka-Zuchowska, 2018).
Catalysis and Synthetic Applications
The synthesis and application of pyridine-based catalysts have been a significant area of research, with 2,6-di(5-bromomethylpyridine-2-yl)pyridine-related structures playing a crucial role. These compounds are part of a broader class of pyridine derivatives used as catalysts in various chemical reactions, including those crucial for pharmaceutical and fine chemical synthesis. The ability of these compounds to act as ligands for metal-based catalysts or as organocatalysts themselves provides a pathway to more efficient, selective, and environmentally friendly chemical processes. Research in this area focuses on developing novel catalytic systems that can facilitate complex transformations, with an emphasis on sustainability and applicability in industrial settings (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
2,6-bis[5-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N3/c18-8-12-4-6-14(20-10-12)16-2-1-3-17(22-16)15-7-5-13(9-19)11-21-15/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMPPZZZYIGCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)CBr)C3=NC=C(C=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


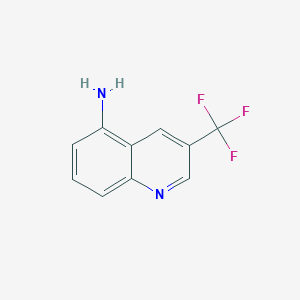

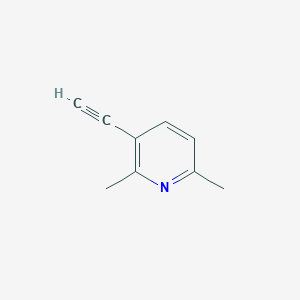
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
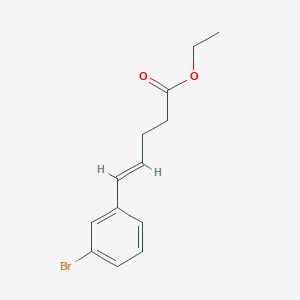
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
